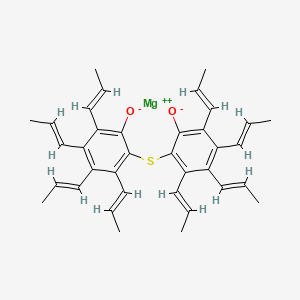![molecular formula C7H6CuO5 B13776062 Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- CAS No. 69868-09-3](/img/structure/B13776062.png)
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is a coordination compound that features copper ions coordinated with hydroxybenzoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- typically involves the reaction of copper salts with hydroxybenzoic acid under controlled conditions. One common method involves dissolving copper(II) salts, such as copper(II) sulfate or copper(II) chloride, in water, followed by the addition of hydroxybenzoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The resulting product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Industrial methods may also optimize reaction conditions to improve yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also be reduced to a lower oxidation state.
Substitution: The hydroxybenzoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of copper coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other copper coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anticancer effects.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
Mecanismo De Acción
The mechanism by which Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. The compound may also interact with cellular proteins and enzymes, disrupting their normal functions and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) 2-hydroxy-1-naphthaldehyde Complexes: These compounds also exhibit anticancer properties and generate ROS to induce cell death.
Copper(II)–Potassium Complexes: These coordination compounds have been studied for their structural and functional properties
Uniqueness
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
69868-09-3 |
|---|---|
Fórmula molecular |
C7H6CuO5 |
Peso molecular |
233.67 g/mol |
Nombre IUPAC |
copper;2-carboxy-5-hydroxyphenolate;hydroxide |
InChI |
InChI=1S/C7H6O4.Cu.H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3,8-9H,(H,10,11);;1H2/q;+2;/p-2 |
Clave InChI |
MZCSXSKMYAZJHK-UHFFFAOYSA-L |
SMILES canónico |
C1=CC(=C(C=C1O)[O-])C(=O)O.[OH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)

![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)
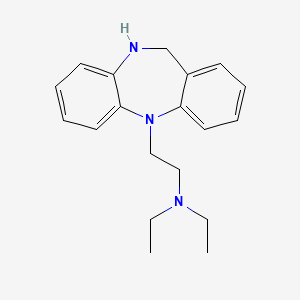

![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)


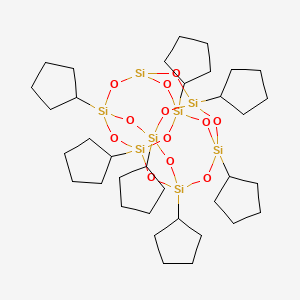
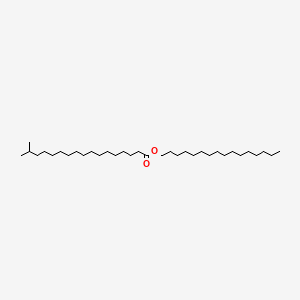
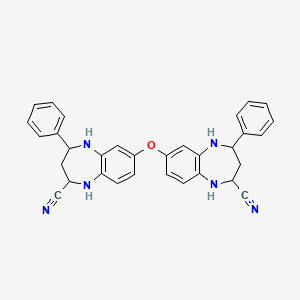
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

